molecular formula C27H38N6O2S B4084030 1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4084030
M. Wt: 510.7 g/mol
InChI Key: NPDJTDKPRSHYSZ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . Another common method is the cyclization of hydrazides .


Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It has two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have a molecular weight of approximately 70 g/mol and are capable of forming hydrogen bonds due to the presence of nitrogen atoms .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its biological target. For example, some 1,2,4-triazole derivatives have been shown to inhibit the replication of HIV-1 by blocking the activity of the viral enzyme reverse transcriptase .

Future Directions

1,2,4-Triazoles continue to be a focus of research due to their diverse biological activities. Future research may involve the synthesis of new 1,2,4-triazole derivatives and the exploration of their potential applications in medicine .

properties

IUPAC Name

1-[2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2S/c28-25(35)27(32-16-8-3-9-17-32)14-18-31(19-15-27)23(34)20-36-26-30-29-24(21-10-4-1-5-11-21)33(26)22-12-6-2-7-13-22/h1,4-5,10-11,22H,2-3,6-9,12-20H2,(H2,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDJTDKPRSHYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
Reactant of Route 3
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
Reactant of Route 5
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
Reactant of Route 6
1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide

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